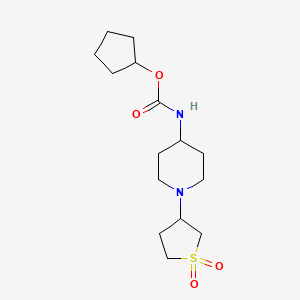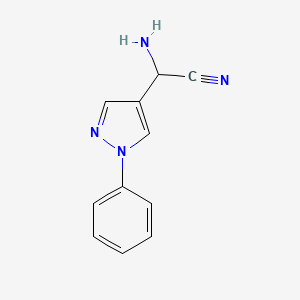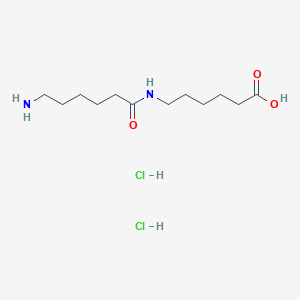
2-Acetyl-3-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-phenylphenol is a chemical compound . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of phenols can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular formula of 2-Acetyl-3-phenylphenol is C14H12O2. The IR spectrum of phenols has a distinctive O-H stretch in the range of 3300 to 3400 cm^-1. This peak tends to be very strong and very broad. The exact position of the peak is dependent on the amount of hydrogen bonding in the phenol .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Applications De Recherche Scientifique
Analysis of Alkylphenols
2-Acetyl-3-phenylphenol is an alkylphenol compound. Alkylphenols are used as surfactants in a broad range of applications, from processing wood and metals, to use as emulsifiers in polymerization, and even as solvents for flavorings . They are endocrine disruptors with estrogen-like properties that have been shown to alter mammary gland development .
Environmental Impact Study
Alkylphenols, including 2-Acetyl-3-phenylphenol, are toxic to aquatic life. A subfamily of these chemicals, the nonylphenols, were once widely used in household laundry detergents. Due to their toxic qualities, production and use of nonylphenol and nonyphenol ethoxylates is prohibited in the E.U., and these chemicals are included in the list of hazardous compounds in the European Water Framework Directive .
Food and Environmental Matrices Analysis
The compound is used in the analysis of alkylphenol compounds in food and environmental matrices, illustrating the productivity and high-quality results from the GC-MS/MS system with automated selected reaction monitoring (SRM) development .
Heterogeneous Electro-Fenton-like Processes
2-Acetyl-3-phenylphenol is used in heterogeneous electro-Fenton-like processes based on catalyst and electrocatalyst using transition metals for 2-phenylphenol degradation .
Water Treatment
The compound is used in the study of efficient and environmentally friendly degradation processes. The current study lies in investigating the efficiency of different heterogeneous catalysts using transition metals in order to prevent the generation of iron sludge and to extend the catalogue of possible catalysts to be used in advanced oxidation processes .
Determination of Endocrine Disrupting Compounds (EDCs)
In this work, a method was developed for the rapid, reliable determination of 24 EDCs from six different families of organic compounds (viz. alkylphenols, phenylphenols, bisphenol A, parabens, organophosphorus pesticides and triclosan) in cereal-based foodstuffs .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that alkylphenols, a group of compounds to which 2-acetyl-3-phenylphenol belongs, are known to be endocrine disruptors with estrogen-like properties . They have been shown to alter mammary gland development and are toxic to aquatic life .
Mode of Action
For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that phenolic compounds like 2-acetyl-3-phenylphenol can influence the acetyl coa pathway , which is the only pathway of CO2 fixation coupled to energy storage .
Pharmacokinetics
It can be inferred from similar compounds that following both single and multiple-dose administration, plasma concentration of the compound increases rapidly, reaching a peak at approximately 10 h .
Result of Action
It’s known that phenolic compounds can act as a catalytic proton donor/acceptor in enzyme active sites .
Action Environment
The action of 2-Acetyl-3-phenylphenol can be influenced by various environmental factors. For instance, alkylphenols are used in a broad range of applications, from processing wood and metals, to use as emulsifiers in polymerization, and even as solvents for flavorings . They are particularly persistent in water .
Propriétés
IUPAC Name |
1-(2-hydroxy-6-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)14-12(8-5-9-13(14)16)11-6-3-2-4-7-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJHQKVIQXONGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-phenylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-](/img/structure/B2794804.png)

![6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2794806.png)
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)
![4-Iodofuro[2,3-b]pyridine](/img/structure/B2794812.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)
![N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide](/img/structure/B2794817.png)





